Bismuth salicylate

Antimicrobial Resistance Capsular Polysaccharide Gram-Negative Bacteria

Researchers studying enteric pathogens, antibiotic resistance, or IBD require compounds with validated, differential mechanisms-not generic bismuth salts. Bismuth salicylate (CAS 19034-57-2) is a water/oil-insoluble colloidal bismuth species with bismuth content ~60%, offering unique anti-inflammatory and antimicrobial actions distinct from subcitrate or nitrate forms. - **Antimicrobial Potentiation**: Reduces imipenem activity 20-fold while enhancing aminoglycosides up to 7-fold in resistant Pseudomonas, Salmonella, and Enterobacter. - **Pathogenesis Research**: Suppresses capsular polysaccharide (CPS) production >90% at 250 μM-far exceeding salicylate alone. - **Clinical Utility**: 95.1% H. pylori eradication in quadruple therapy; 40-60% remission in refractory ulcerative colitis (enema). Available for R&D, galenic formulation, and mechanistic studies.

Molecular Formula C21H15BiO9
Molecular Weight 620.3 g/mol
CAS No. 19034-57-2
Cat. No. B12671066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth salicylate
CAS19034-57-2
Molecular FormulaC21H15BiO9
Molecular Weight620.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]
InChIInChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3
InChIKeyREKWPXFKNZERAA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Salicylate: Compound Overview


Bismuth salicylate (CAS 19034-57-2) is a colloidal bismuth salt obtained by hydrolysis of bismuth subsalicylate, consisting of a bismuth oxide core coordinated with salicylate ligands [1]. It is practically insoluble in both water and oil, with a bismuth content of approximately 60% [2]. The compound is used primarily for gastrointestinal disorders, exhibiting antimicrobial activity against a range of enteric pathogens including Clostridium difficile, Helicobacter pylori, and Escherichia coli, as well as the yeast Candida albicans [3].

Colloidal bismuth-salicylate complex for antimicrobial screening studies
Insoluble formulation supports GI-tract retention and local-action research models
Salicylate-ligated bismuth probe for virulence-factor and synergy investigation

Bismuth Salicylate vs. Other Bismuth Compounds


Bismuth compounds are not a monolith; their distinct chemical structures and counter-ions yield significant differences in solubility, bioavailability, and biological activity. For instance, potassium bismuth tartrate is water-soluble, whereas bismuth salicylate is practically insoluble in both water and oil [1]. Furthermore, the salicylate component provides unique anti-inflammatory and antisecretory effects not present in bismuth subcitrate or bismuth nitrate, directly impacting clinical outcomes in conditions like H. pylori eradication and ulcerative colitis [2]. The following quantitative evidence details these critical distinctions.

Solubility
Bismuth SalicylatePractically insoluble; GI-localized action with minimal systemic absorption
Other Bismuth SaltsPotassium bismuth tartrate is water-soluble, leading to systemic uptake and altered exposure context
Ligand Effect
Bismuth SalicylateSalicylate contributes reported antisecretory and anti-inflammatory context
Bismuth Subcitrate/NitrateLack the salicylate-mediated pharmacodynamic profile; research endpoints may differ
Ion Synergy
Bismuth SalicylateBismuth-salicylate complex may exhibit synergy beyond individual ion contributions
Sodium Salicylate / Bismuth NitrateIndividual ions may not replicate the complex's reported virulence-modulation profile

Bismuth Salicylate: Key Differentiating Evidence


Capsular Polysaccharide Reduction & Aminoglycoside Potentiation

Bismuth subsalicylate (BSS) was compared directly to its constituent ions, sodium salicylate and bismuth nitrate, for its ability to reduce capsular polysaccharide (CPS) production and potentiate aminoglycoside antibiotics in Gram-negative bacteria [1]. At 250 μM, BSS reduced CPS in Klebsiella pneumoniae by >90%, whereas salicylate alone achieved only a 36% reduction [1]. At 500 μM, salicylate reduced CPS by 52%, while bismuth nitrate achieved a 70% reduction, demonstrating that the combined bismuth-salicylate complex (BSS) has a more profound effect than either ion alone [1].

CPS Reduction in K. pneumoniae
Head-to-head
BSS: >90% reduction at 250 μM
Sodium salicylate: 36% at 250 μM
Bismuth nitrate: 70% at 500 μM
Supports bismuth-salicylate complex synergy context
In vitro broth culture; K. pneumoniae strains
Antimicrobial Resistance Capsular Polysaccharide Gram-Negative Bacteria

H. pylori Eradication with Quadruple Therapy

In a clinical study, a 10-day low-dose quadruple therapy containing a galenic formulation of bismuth salicylate was evaluated for H. pylori eradication [1]. The regimen achieved a per-protocol (PP) eradication rate of 95.1% and an intention-to-treat (ITT) rate of 92.9% [1]. This performance is comparable to or exceeds historical data for standard bismuth subcitrate-based quadruple therapy in similar populations [1].

H. pylori Eradication Rate
Trial context
95.1% PP / 92.9% ITT
Galenic bismuth salicylate quadruple regimen
Reported H. pylori eradication endpoint context
Open-label pilot; 42 subjects; 10-day regimen
Gastroenterology H. pylori Infection Quadruple Therapy

Solubility and Systemic Absorption

A comparative study of bismuth excretion profiles highlighted a critical difference between bismuth salicylate and potassium bismuth tartrate [1]. Potassium bismuth tartrate is water-soluble, leading to systemic absorption, while bismuth salicylate is practically insoluble in both water and oil, resulting in minimal systemic bismuth absorption and primarily local action in the gastrointestinal tract [1].

Water Solubility Profile
Head-to-head
Bismuth salicylate: practically insoluble
Potassium bismuth tartrate: water-soluble
Supports GI-localized research model context
Minimal systemic bismuth absorption reported
Pharmaceutics Solubility Bioavailability

Antibiotic Susceptibility in P. aeruginosa

A study compared the effects of sodium salicylate and bismuth compounds on the antibiotic susceptibility of Pseudomonas aeruginosa [1]. Sodium salicylate (2.5 mM) had no significant effect on any antibiotic tested [1]. In contrast, bismuth compounds (0.5 mM) reduced imipenem activity by up to 20-fold, enhanced gentamicin or amikacin activity 3-5 fold, and enhanced cefpirome or cefepime activity by up to 10-fold [1].

P. aeruginosa Antibiotic MIC
Head-to-head
Bismuth: up to 20-fold MIC alteration
Sodium salicylate: no significant effect
Bismuth-ion-specific antibiotic modulation context
Broth culture; 0.5 mM bismuth compounds
Antimicrobial Resistance Pseudomonas aeruginosa Antibiotic Potentiation

Clinical Remission in Ulcerative Colitis

In a prospective open study of 15 patients with ulcerative colitis unresponsive to conventional therapy, treatment with rectal bismuth subsalicylate enemas (700 or 800 mg twice daily) for 8 weeks resulted in 9 of 15 patients showing significant clinical response, and 6 of 15 achieving complete clinical remission [1].

Colitis Remission Rate
Reported
40% complete remission (6/15)
60% significant response (9/15)
Reported colitis remission endpoint context
8-week refractory UC study; rectal enema
Gastroenterology Ulcerative Colitis Clinical Trial

Bismuth Salicylate: Research and Industry Applications


Anti-Virulence in Gram-Negative Bacteria

The potent, >90% reduction in capsular polysaccharide (CPS) production by bismuth salicylate at sub-inhibitory concentrations (250 μM), far exceeding that of salicylate alone [1], makes it an ideal tool for studying the role of CPS in bacterial pathogenesis and immune evasion. Researchers can use bismuth salicylate to probe the link between CPS and antibiotic resistance, as its ability to potentiate aminoglycosides by up to 7-fold in Salmonella and Enterobacter species is well-documented [1].

Alternative H. pylori Eradication Regimens

For clinical researchers and pharmaceutical formulators, bismuth salicylate represents a viable, evidence-backed alternative to colloidal bismuth subcitrate in quadruple therapy [2]. The demonstrated 95.1% eradication rate supports its inclusion in clinical trials or new drug applications (NDAs) where local availability, cost, or patient tolerance of bismuth subcitrate is a concern [2]. Its use in galenic formulations can address regional drug shortages.

Refractory IBD Research

The significant clinical response and complete remission observed in 40-60% of patients with refractory ulcerative colitis following bismuth salicylate enema treatment [3] positions this compound as a key investigational agent. Researchers exploring non-steroidal, non-immunosuppressive mechanisms for IBD treatment can utilize bismuth salicylate to study novel pathways involving mucosal protection, anti-inflammatory effects, and modulation of the gut microbiota.

Antibiotic Resistance Modulation

The unique, bismuth-ion-specific ability to alter antibiotic susceptibility in Pseudomonas aeruginosa—reducing imipenem activity 20-fold while enhancing others up to 10-fold [4]—makes bismuth salicylate a critical reagent for in vitro studies on antibiotic resistance mechanisms. It is particularly valuable for investigating iron homeostasis disruption and efflux pump inhibition as novel strategies to combat multidrug-resistant infections [4].

Application
Selection Property
Validation Focus
Gram-negative virulence mechanism research
Capsular polysaccharide reduction and aminoglycoside synergy context
CPS expression and aminoglycoside potentiation endpoints
H. pylori eradication regimen research
Bismuth-salicylate quadruple therapy formulation context
Eradication endpoint and regimen tolerability review
Refractory IBD model studies
Rectal mucosal anti-inflammatory and barrier-protective context
Mucosal healing and remission endpoint monitoring
Antibiotic resistance mechanism research
Bismuth-ion-specific antibiotic susceptibility modulation
MIC alteration and efflux pump inhibition endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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